![molecular formula C13H18Se2 B14304732 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene CAS No. 116072-89-0](/img/structure/B14304732.png)
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,9-Diselenabicyclo[931]pentadeca-1(15),11,13-triene is a unique organoselenium compound characterized by its bicyclic structure containing selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with selenium reagents. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of solvents like dichloromethane or tetrahydrofuran. The reaction temperature and time are carefully controlled to optimize yield and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene undergoes various chemical reactions, including:
Oxidation: The selenium atoms can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to the parent selenides.
Substitution: The compound can participate in nucleophilic substitution reactions, where selenium atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like thiols, amines, or halides can be employed under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields selenoxides, while reduction can regenerate the original selenide compound.
Scientific Research Applications
3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene has several scientific research applications:
Chemistry: It serves as a precursor for synthesizing other organoselenium compounds and as a reagent in organic synthesis.
Biology: The compound’s selenium content makes it a candidate for studying selenium’s biological roles and potential therapeutic applications.
Medicine: Research is ongoing into its potential use in pharmaceuticals, particularly in developing drugs with antioxidant or anticancer properties.
Industry: It is explored for its potential in materials science, including the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,9-Diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene involves its interaction with biological molecules and cellular pathways. Selenium atoms in the compound can participate in redox reactions, influencing cellular oxidative stress levels. The compound may also interact with specific enzymes or proteins, modulating their activity and contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
3,6,9,15-Tetraazabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound contains nitrogen atoms instead of selenium and has different chemical properties and applications.
6-Oxa-3,9-dithiabicyclo[9.3.1]pentadeca-1(15),11,13-triene: This compound contains sulfur atoms and exhibits distinct reactivity and uses.
Uniqueness
3,9-Diselenabicyclo[931]pentadeca-1(15),11,13-triene is unique due to its selenium content, which imparts specific redox properties and potential biological activities not found in its sulfur or nitrogen analogs
Properties
CAS No. |
116072-89-0 |
|---|---|
Molecular Formula |
C13H18Se2 |
Molecular Weight |
332.2 g/mol |
IUPAC Name |
3,9-diselenabicyclo[9.3.1]pentadeca-1(15),11,13-triene |
InChI |
InChI=1S/C13H18Se2/c1-2-7-14-10-12-5-4-6-13(9-12)11-15-8-3-1/h4-6,9H,1-3,7-8,10-11H2 |
InChI Key |
SARIILXSRZOQQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC[Se]CC2=CC(=CC=C2)C[Se]CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Butan-2-yl)(ethyl)amino]phenol](/img/structure/B14304651.png)
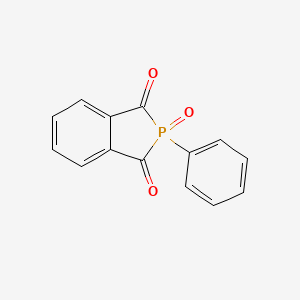
![2-{(E)-[(Thiophen-2-yl)methylidene]amino}benzene-1-sulfonic acid](/img/structure/B14304663.png)

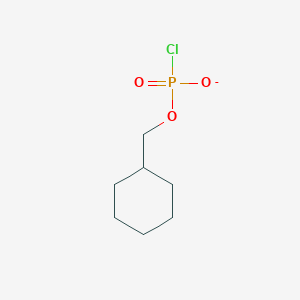
![4-{[tert-Butyl(dimethyl)silyl]oxy}-3-hydroxycyclopent-2-en-1-one](/img/structure/B14304669.png)
![1-[2-(Hydroxymethyl)phenyl]-9H-fluorene-2,9-diol](/img/structure/B14304670.png)
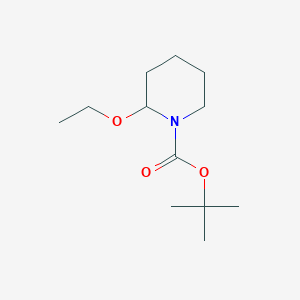
![2-Methylbenzo[b]indeno[1,2-e]pyran](/img/structure/B14304696.png)
![Benzene, [(cyclohexylidenefluoromethyl)sulfonyl]-](/img/structure/B14304702.png)
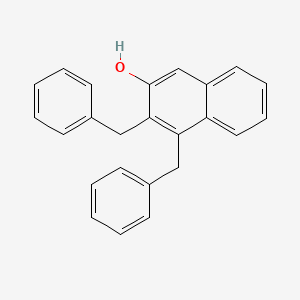

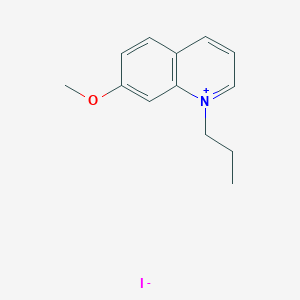
![2,2,6,6-Tetramethyl-1-[(2,4,6-trimethylbenzoyl)oxy]piperidine](/img/structure/B14304727.png)
